An In-Depth Technical Guide to 2,4-Diacetylphloroglucinol (DAPG): From Chemical Structure to Therapeutic Potential
An In-Depth Technical Guide to 2,4-Diacetylphloroglucinol (DAPG): From Chemical Structure to Therapeutic Potential
Introduction: The Significance of a Microbial Metabolite
In the intricate world of microbial chemical ecology, few molecules command the attention of researchers and drug development professionals like 2,4-diacetylphloroglucinol (DAPG). This phenolic compound, a secondary metabolite primarily produced by fluorescent Pseudomonas spp., stands as a testament to the chemical prowess of soil-dwelling bacteria. Initially identified for its potent antifungal properties and its critical role in the natural suppression of soil-borne plant pathogens, the scientific narrative of DAPG has expanded to encompass a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of DAPG, from its fundamental chemical and physical properties to its biosynthesis, multifaceted biological functions, and the methodologies employed for its study. As we delve into the intricacies of this molecule, it becomes evident that DAPG is not merely a biocontrol agent but also a promising scaffold for future therapeutic development.[3]
Chemical Structure and Physicochemical Properties
2,4-diacetylphloroglucinol is a benzenetriol, characterized by a phloroglucinol ring substituted with two acetyl groups.[4] This structural arrangement is key to its chemical reactivity and biological activity.
The core physicochemical properties of DAPG are summarized in the table below, providing essential data for researchers working with this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₅ | [4] |
| Molecular Weight | 210.18 g/mol | |
| Appearance | Pale yellow to brown solid | [5] |
| Melting Point | 194.6°C (Flash Point) | [6] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, DMSO, and DMF. Limited solubility in water. | [3][5] |
| UV-Vis λmax | 277.40 nm and 328.60 nm | [7] |
The Biosynthetic Pathway of 2,4-Diacetylphloroglucinol
The production of DAPG by Pseudomonas species is a well-orchestrated enzymatic process encoded by the phl gene cluster. This cluster typically includes the core biosynthetic genes phlA, phlC, phlB, and phlD, which work in concert to synthesize DAPG from primary metabolites. The pathway begins with the conversion of malonyl-CoA, a common precursor in fatty acid biosynthesis, into monoacetylphloroglucinol (MAPG) by the action of the PhlD enzyme. Subsequent enzymatic steps involving PhlA, PhlB, and PhlC lead to the final 2,4-diacetylated product. The regulation of this pathway is complex, involving pathway-specific regulators and global regulatory networks like the GacS/GacA system, which allows the bacterium to fine-tune DAPG production in response to environmental cues.
Biosynthetic pathway of 2,4-diacetylphloroglucinol (DAPG).
Biological Activities and Mechanism of Action: A Molecule of Many Talents
The biological activities of DAPG are remarkably diverse, extending beyond its well-documented antifungal and antibacterial properties.
Antimicrobial Activity: DAPG exhibits broad-spectrum antimicrobial activity against a wide range of plant pathogens, including fungi, bacteria, and oomycetes.[8] Its primary mechanism of action involves the disruption of cellular membranes, leading to increased permeability and ultimately cell death.[9] This membrane-disrupting activity is a key factor in its efficacy as a biocontrol agent.
Induction of Systemic Resistance in Plants: Beyond direct antagonism, DAPG can induce systemic resistance (ISR) in plants. This phenomenon primes the plant's immune system, leading to a more robust defense response against subsequent pathogen attacks. The ISR elicited by DAPG is typically mediated through the jasmonic acid and ethylene signaling pathways.
Nematicidal and Antihelminthic Activity: Research has demonstrated that DAPG is toxic to certain nematodes, inhibiting egg hatching and juvenile motility, highlighting its potential as a broader biocontrol agent.[8][10]
Anticancer and Anti-inflammatory Potential: Emerging evidence suggests that DAPG possesses promising therapeutic properties. It has been shown to exhibit cytotoxic and antiproliferative effects against various human cancer cell lines, including lung, breast, and leukemia cells.[3] The proposed mechanism involves the induction of apoptosis through the activation of pro-apoptotic proteins and key signaling cascades. Furthermore, DAPG has demonstrated anti-inflammatory and antiviral activities, expanding its potential applications in drug discovery.
Methodologies for the Study of 2,4-Diacetylphloroglucinol
The study of DAPG, from its production by microorganisms to its biological effects, requires a suite of robust analytical and experimental protocols.
Experimental Workflow for DAPG Production, Extraction, and Analysis
General experimental workflow for the study of DAPG.
Detailed Protocol: Production and Extraction of DAPG
This protocol outlines the steps for culturing a DAPG-producing Pseudomonas strain and extracting the compound for further analysis. The choice of culture medium and growth conditions is critical for maximizing DAPG yield.
Materials:
-
DAPG-producing Pseudomonas fluorescens strain
-
King's B (KB) medium
-
Shaking incubator
-
Centrifuge and sterile centrifuge tubes
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the Pseudomonas strain into 10 mL of KB broth and incubate at 28°C with shaking (200 rpm) for 18-24 hours.
-
Production Culture: Inoculate 1 L of KB broth with the overnight culture to an initial OD₆₀₀ of 0.05. Incubate at a lower temperature, typically 12-18°C, with shaking (200 rpm) for 48-72 hours. The lower temperature has been shown to enhance DAPG production.[6]
-
Cell Removal: After incubation, centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[2]
-
Solvent Extraction: Carefully decant the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.[2]
-
Drying and Concentration: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Storage: The resulting crude extract can be stored at -20°C for further purification and analysis.
Detailed Protocol: Purification of DAPG
Purification of DAPG from the crude extract is typically achieved through a combination of chromatographic techniques.
Materials:
-
Crude DAPG extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)
-
Thin-layer chromatography (TLC) plates (silica gel G.F.)
-
UV lamp (254 nm)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and monitor by TLC.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the collected fractions onto a TLC plate alongside a DAPG standard if available.
-
Develop the TLC plate in a suitable solvent system, such as chloroform:methanol (9:1).[2]
-
Visualize the spots under a UV lamp at 254 nm. DAPG will appear as a dark spot.
-
-
Pooling and Concentration: Pool the fractions containing pure DAPG (as determined by TLC) and concentrate them to dryness using a rotary evaporator.
Detailed Protocol: Quantification of DAPG by HPLC
High-performance liquid chromatography (HPLC) is the standard method for the accurate quantification of DAPG.
Materials:
-
Purified DAPG sample
-
DAPG standard of known concentration
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Phosphoric acid or other suitable modifier
Procedure:
-
Standard Curve Preparation: Prepare a series of DAPG standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.
-
Sample Preparation: Dissolve the purified DAPG sample in the mobile phase to a concentration within the range of the standard curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often used. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute DAPG. For example, a gradient could start at 40% acetonitrile and increase to 100% over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[4]
-
Detection: UV at 270 nm.[10]
-
-
Analysis: Inject the standards and samples onto the HPLC system. Record the retention time and peak area for each injection.
-
Quantification: Construct a standard curve by plotting the peak area versus the concentration of the DAPG standards. Determine the concentration of DAPG in the sample by interpolating its peak area on the standard curve.
Applications in Research and Development
The multifaceted nature of DAPG makes it a molecule of significant interest in various fields.
Agriculture and Biocontrol: DAPG-producing bacteria are being developed as commercial biocontrol agents to manage a wide range of plant diseases, offering a sustainable alternative to chemical pesticides.[1][11] Research continues to explore optimizing the efficacy of these biocontrol agents and understanding their ecological roles in the rhizosphere.[2][12][13]
Drug Discovery and Development: The anticancer, anti-inflammatory, and antiviral properties of DAPG position it as a promising lead compound for drug discovery.[3] Further research is warranted to explore its therapeutic potential, including mechanism of action studies in mammalian systems and the synthesis of novel analogs with improved efficacy and safety profiles.[14]
Conclusion: A Promising Future for a Microbial Powerhouse
2,4-diacetylphloroglucinol has journeyed from being a molecule of interest primarily in plant pathology to a compound with recognized potential in human health. Its well-defined chemical structure, diverse biological activities, and the growing understanding of its biosynthesis and regulation underscore its importance. For researchers, scientists, and drug development professionals, DAPG represents a versatile platform for innovation, whether in the development of sustainable agricultural solutions or the discovery of novel therapeutic agents. The in-depth understanding of its properties and the robust methodologies for its study, as outlined in this guide, will undoubtedly pave the way for exciting future discoveries and applications.
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Shanahan, P., et al. (1992). Isolation of 2,4-Diacetylphloroglucinol from a Fluorescent Pseudomonad and Investigation of Physiological Parameters Influencing Its Production. Applied and Environmental Microbiology, 58(1), 353-358. [Link]
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Jayaprakashvel, M., et al. (2022). Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum. Microorganisms, 10(8), 1508. [Link]
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Kankariya, R. V., et al. (2020). 2,4-Diacetylphloroglucinol: A Novel Biotech Bioactive Compound for Agriculture. ResearchGate. [Link]
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ResearchGate. (2023). Isolation of 2,4 Diacetylphloroglucinol (DAPG) from fluorescent pseudomonads and investigation of its broad spectrum action against plant pathogens. ResearchGate. [Link]
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Jayaprakashvel, M., et al. (2022). Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum. Microorganisms, 10(8), 1508. [Link]
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Velusamy, P., et al. (2021). Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato. Archives of Phytopathology and Plant Protection, 54(11-12), 659-676. [Link]
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Kankariya, R. V., et al. (2023). Exploring 2,4-diacetylphloroglucinol: A multifunctional biocontrol and therapeutic potential. Biocatalysis and Agricultural Biotechnology, 54, 102917. [Link]
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Clifford, A., et al. (2022). A Whole-Cell Biosensor for Detection of 2,4-Diacetylphloroglucinol (DAPG)-Producing Bacteria from Grassland Soil. Applied and Environmental Microbiology, 88(12), e00457-22. [Link]
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Wang, C., et al. (2023). Regulation of 2,4-diacetylphloroglucinol biosynthesis and biocontrol capacity by the BolA family protein IbaG in Pseudomonas fluorescens 2P24. Journal of Biological Chemistry, 299(10), 105234. [Link]
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Chen, Y., et al. (2023). Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific Reports, 13(1), 12698. [Link]
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Notz, R., et al. (2001). Biotic Factors Affecting Expression of the 2,4-Diacetylphloroglucinol Biosynthesis Gene phlA in Pseudomonas fluorescens Biocontrol Strain CHA0 in the Rhizosphere. Phytopathology, 91(9), 873-881. [Link]
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Burch, A. Y., et al. (2021). Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations. International Journal of Molecular Sciences, 22(16), 8856. [Link]
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